molecular formula C11H10N2OS2 B2470839 3-(methylthio)-N-(thiazol-2-yl)benzamide CAS No. 896341-36-9

3-(methylthio)-N-(thiazol-2-yl)benzamide

Cat. No. B2470839
CAS RN: 896341-36-9
M. Wt: 250.33
InChI Key: WVORSINDUAPSQI-UHFFFAOYSA-N
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Description

“3-(methylthio)-N-(thiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. Thiazole rings are a component of several important drugs and molecules, including vitamin B1 (thiamine) and penicillins .


Synthesis Analysis

While the specific synthesis process for “this compound” is not available, compounds with similar structures are often synthesized through condensation reactions or through the use of coupling reagents .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a thiazole ring attached to a benzamide group via a methylthio linker. The exact structure would depend on the specific locations of these attachments .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific reagents and conditions used. Thiazoles can undergo a variety of reactions, including nucleophilic substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. In general, benzamides are solid at room temperature and have relatively high melting points. They are typically soluble in organic solvents .

Scientific Research Applications

Supramolecular Gelators

A study by Yadav and Ballabh (2020) highlighted the use of N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators. Particularly, 3-methyl-N-(thiazol-2-yl) benzamide and its derivatives displayed notable gelation behavior towards ethanol/water and methanol/water mixtures. This gelation is driven by π-π interactions, N–H⋯N, and S⋯O interactions, demonstrating the role of methyl functionality and non-covalent interactions in gel formation. This application is pivotal in materials science for developing novel gel-based materials with potential uses in drug delivery and tissue engineering (Yadav & Ballabh, 2020).

Anticancer Agents

Tiwari et al. (2017) synthesized and evaluated Schiff’s bases containing a thiadiazole scaffold and benzamide groups for their anticancer activity. These compounds were tested against several human cancer cell lines, with some exhibiting promising activity. This research underscores the potential of benzamide derivatives in developing new anticancer drugs. Molecular docking studies further suggested possible mechanisms of action, emphasizing the importance of these compounds in pharmacological research (Tiwari et al., 2017).

Organic Synthesis and Medicinal Chemistry

In the field of organic synthesis, Qian et al. (2017) reported on the TEMPO-catalyzed electrochemical C–H thiolation for synthesizing benzothiazoles and thiazolopyridines from thioamides. This method provides a metal- and reagent-free approach to access a variety of pharmacologically relevant structures, demonstrating the versatility of thiazolyl benzamides in synthetic chemistry (Qian et al., 2017).

Antiallergy Agents

Hargrave et al. (1983) synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives, which were evaluated for antiallergy activity. These compounds exhibited potent activity in rat models, showcasing the therapeutic potential of thiazolyl benzamides in treating allergies (Hargrave, Hess, & Oliver, 1983).

Chromium Measurement in Pharmaceutical Samples

A study by Ebadi Vazifekhoran et al. (2023) focused on the synthesis of N-(thiazol-2-ylcarbamothioyl) benzamide for use in chromium(III) sensors. These sensors demonstrated significant potential for measuring chromium levels in pharmaceutical samples, highlighting an important application in analytical chemistry (Ebadi Vazifekhoran et al., 2023).

Future Directions

The future research directions for “3-(methylthio)-N-(thiazol-2-yl)benzamide” could involve studying its potential biological activity, given the presence of a thiazole ring, which is a common feature in many biologically active compounds .

properties

IUPAC Name

3-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS2/c1-15-9-4-2-3-8(7-9)10(14)13-11-12-5-6-16-11/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVORSINDUAPSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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